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Vincristine-d6 xSulfate

Cat. No.: B1152721
M. Wt: 830.99
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Vincristine (B1662923) and its Deuterated Analog in Biomedical Research

Vincristine, a naturally occurring alkaloid derived from the plant Catharanthus roseus, is a potent anti-mitotic agent. researchgate.netnih.gov Its mechanism of action involves binding to tubulin, which disrupts the formation of the mitotic spindle essential for cell division. nih.govmedchemexpress.com This interference with microtubule polymerization leads to cell cycle arrest in the metaphase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells. nih.govresearchgate.net This property has made vincristine a cornerstone compound in cancer research, particularly for studying multi-drug resistance and cell cycle progression. nih.govmpbio.com

The deuterated analog, Vincristine-d6 xSulfate, holds its significance not as a therapeutic agent itself, but as an indispensable analytical standard. medchemexpress.com In biomedical research, especially in drug metabolism and pharmacokinetic studies, the ability to accurately measure the concentration of a compound like vincristine in biological fluids is paramount. hwb.gov.incore.ac.uk this compound facilitates this by serving as an ideal internal standard in highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). aptochem.comscioninstruments.com Its use allows researchers to account for variations during sample processing and analysis, ensuring that the quantitative data for vincristine is both precise and reliable. aptochem.comclearsynth.com

Role of Deuterium (B1214612) Labeling in Investigational Chemical Compounds

Deuterium labeling, the process of replacing one or more hydrogen atoms in a molecule with its heavy isotope, deuterium (D), is a powerful technique in pharmaceutical and biomedical research. nih.govclearsynth.com Because deuterium is a stable (non-radioactive) isotope, it is safe for use in a wide range of studies. aptochem.comhwb.gov.in The key to its utility lies in the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.ininformaticsjournals.co.in This fundamental difference gives rise to several important applications.

One major application is in studying the metabolic fate of drugs. The breaking of a C-H bond is often a rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP450) family. researchgate.net Replacing hydrogen with deuterium at a site of metabolic attack can slow down this process, an effect known as the deuterium kinetic isotope effect (KIE). nih.govresearchgate.net This allows researchers to investigate metabolic pathways and can sometimes be used to create drug candidates with improved pharmacokinetic profiles. clearsynth.cominformaticsjournals.co.inresearchgate.net

Perhaps the most common use of deuterium-labeled compounds is as internal standards for quantitative bioanalysis. clearsynth.com An ideal internal standard should behave almost identically to the analyte (the substance being measured) during extraction, chromatography, and ionization, but be distinguishable by the detector. aptochem.com Deuterated compounds fit this role perfectly. They co-elute with the non-labeled drug in chromatography and have similar extraction recovery and ionization efficiency, which helps to compensate for matrix effects and instrumental variability. aptochem.comtexilajournal.com However, due to their higher mass, they are easily differentiated by a mass spectrometer, enabling highly accurate quantification. aptochem.comscioninstruments.com

Table 1: Key Applications of Deuterium Labeling in Research

Application Description Key Benefit(s)
Quantitative Bioanalysis Use as an internal standard in mass spectrometry and chromatography. clearsynth.com Compensates for sample preparation variability and instrumental drift, leading to higher accuracy and precision. aptochem.comscioninstruments.com
Metabolism Studies (ADME) Tracing the absorption, distribution, metabolism, and excretion of a drug. hwb.gov.in Provides a clear way to follow the fate of a molecule and identify its metabolites within a biological system. clearsynth.com
Pharmacokinetic Profiling Investigating how a drug's properties are affected by altering its metabolic rate via the Kinetic Isotope Effect (KIE). researchgate.net Can lead to the development of compounds with improved metabolic stability and longer half-lives. informaticsjournals.co.inresearchgate.net

| Mechanistic Studies | Elucidating the steps involved in chemical reactions and enzymatic processes. nih.gov | Helps to identify bond-breaking steps in a reaction pathway. |

Overview of Research Paradigms Utilizing this compound

The primary research paradigm for this compound is its use as an internal standard in quantitative bioanalytical methods, which are crucial for conducting detailed pharmacokinetic studies of vincristine.

Pharmacokinetic (PK) Studies: Vincristine is known to have significant inter-individual variability in its pharmacokinetic profile. researchgate.netnih.gov To understand these variations, researchers must accurately measure its concentration in plasma over time. Studies utilize sensitive and specific assays, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify vincristine in human plasma. core.ac.ukfrontiersin.org In these assays, a known amount of this compound is added to each sample at the beginning of the preparation process. aptochem.com Because the deuterated standard experiences the same potential loss during extraction and the same ionization suppression or enhancement as the non-deuterated vincristine, the ratio of their signals in the mass spectrometer allows for a highly accurate calculation of the true vincristine concentration. aptochem.comtexilajournal.com This approach has been used to characterize the PK of different vincristine formulations, such as liposomal injections, by enabling the precise measurement of both total and free vincristine in plasma. frontiersin.org

Metabolism Research: Vincristine is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) subfamily of enzymes, including CYP3A4 and CYP3A5. researchgate.netcore.ac.uk Research aimed at understanding the contribution of specific enzymes, like the polymorphic CYP3A5, to vincristine's metabolism relies on these robust quantitative methods. For instance, studies have used LC-MS/MS with a deuterated internal standard to quantify the rate of formation of vincristine's major metabolite (M1) in various in-vitro systems like human liver microsomes. core.ac.uk This allows for a precise comparison of metabolic rates between systems with and without certain enzymes, clarifying their role in the drug's clearance. core.ac.uk

Table 2: Physicochemical Properties

Property Vincristine Sulfate (B86663) This compound
Molecular Formula C₄₆H₅₈N₄O₁₄S C₄₆H₅₂D₆N₄O₁₄S
Molecular Weight 923.04 g/mol 929.07 g/mol

| Synonyms | Leurocristine sulfate | Leurocristine-d6 Sulfate; 22-Oxovincaleukoblastine-d6 Sulfate |

Data sourced from multiple references medchemexpress.commpbio.comnih.govusbio.net

Properties

Molecular Formula

C₄₆H₅₀D₆N₄O₁₀

Molecular Weight

830.99

Synonyms

22-Oxovincaleukoblastine-d6 xSulfate;  Leurocristine-d6 xSulfate;  Kyocristine-d6;  Lilly 37231-d6;  NSC 67574-d6;  Novopharm-d6;  Oncovin-d6;  Onkovin-d6;  VCR-d6 xSulfate;  Vincasar-d6 PFS;  Vincrisul-d6; 

Origin of Product

United States

Synthesis and Derivatization of Vincristine D6 Xsulfate

Methodologies for the Preparation of Deuterated Vincristine (B1662923)

The preparation of deuterated vincristine involves introducing deuterium (B1214612) atoms at specific positions within the molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents during the synthesis or by exchanging hydrogen atoms with deuterium on the pre-existing vincristine molecule. smolecule.commdpi.com

Strategies for Methyl Group Deuteration (-CD3) for Mass Spectrometry Applications

Deuteration of the methyl groups on the vincristine molecule is a common strategy for creating an internal standard for mass spectrometry-based quantification. researchgate.net The six deuterium atoms in Vincristine-d6 are typically incorporated by replacing the hydrogens on two of its methyl groups. smolecule.com This results in a compound that is chemically identical to vincristine but has a higher molecular weight, allowing it to be distinguished in a mass spectrometer.

A key strategy for introducing a deuterated methyl group (-CD3) is through the use of deuterated methylating agents. This approach is analogous to radiolabeling techniques where, for example, [11C]methyl iodide is used to introduce a radioactive carbon-11 (B1219553) label. nih.gov In the synthesis of Vincristine-d6, a precursor molecule lacking a methyl group at the desired position (e.g., N-desmethylvincristine) would be reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I). This reaction, typically a nucleophilic substitution, attaches the -CD3 group to the precursor, yielding the deuterated product.

Chemical Transformation Routes from Precursors to Vincristine-d6

The synthesis of the vincristine backbone itself, which is subsequently deuterated, can be accomplished through several routes. Historically, vincristine is obtained in very low yields from the Madagascar periwinkle plant, Catharanthus roseus. nih.govwikipedia.org Therefore, semi-synthetic and total synthesis methods are preferred for producing both the parent compound and its labeled analogues. nih.govwikipedia.org

A prevalent semi-synthetic route involves the chemical modification of vinblastine (B1199706), a more abundant alkaloid from the same plant. researchgate.net This transformation specifically involves the oxidation of the N-methyl group on the vindoline (B23647) portion of vinblastine to an N-formyl group, which is the key structural difference between vinblastine and vincristine. nih.govgoogle.com

Key Transformation Steps:

Coupling of Precursors: The dimeric structure is often formed by the stereoselective coupling of two monomeric indole (B1671886) alkaloid precursors, catharanthine (B190766) and vindoline. wikipedia.orgnih.gov

Oxidation: The coupled product, often vinblastine or a derivative, undergoes a controlled oxidation step. Reagents such as chromium trioxide (Jones reagent) or aqueous chromate-sulfuric acid solutions have been used to convert the N-methyl group of the vinblastine structure into the N-formyl group characteristic of vincristine. google.comgoogle.com

Deuteration: The deuterated groups (-CD3) can be introduced by using a deuterated precursor in the coupling step or by modifying the final vincristine molecule, though the former is often more specific. For instance, if the synthesis proceeds through an N-desmethylvinblastine intermediate, formylation and subsequent deuteration steps can be strategically applied. nih.gov

A total synthesis of vincristine has also been achieved, providing a route to the molecule from simpler starting materials, which allows for the introduction of isotopic labels at various positions with high precision. nih.govresearchgate.net

Isotopic Enrichment Techniques in Vincristine-d6 Synthesis

Isotopic enrichment is the process of increasing the concentration of a specific isotope of an element in a sample. wikipedia.org In the synthesis of Vincristine-d6, the goal is to maximize the incorporation of deuterium atoms at the desired molecular positions.

One common technique involves the use of deuterated solvents, such as deuterated methanol (B129727) (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), during key reaction steps. smolecule.com These solvents can act as a source of deuterium that can be incorporated into the molecule, for instance, through hydrogen-deuterium exchange reactions under certain conditions. smolecule.commdpi.com

Another powerful technique is the use of deuterated reagents. As mentioned, deuterated methylating agents like iodomethane-d3 are used for targeted methylation. nih.gov Similarly, deuterated reducing agents, such as sodium borodeuteride (NaBD4), can be used to introduce deuterium during reduction steps in the synthetic pathway. nih.gov Labeling studies utilizing these reagents have been crucial for elucidating reaction mechanisms in vinca (B1221190) alkaloid synthesis. nih.gov

The efficiency of these techniques determines the final isotopic purity of Vincristine-d6, which is a critical parameter for its use as an internal standard.

Spectroscopic Characterization and Structural Elucidation of Vincristine-d6 xSulfate

Following synthesis, rigorous analytical methods are required to confirm the chemical structure, verify the incorporation of deuterium, and determine the isotopic purity of the final this compound product.

Application of Nuclear Magnetic Resonance (NMR) for Isotopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the successful incorporation of deuterium atoms. wikipedia.org Since deuterium (²H) has a different nuclear spin and gyromagnetic ratio than protium (B1232500) (¹H), their NMR signals appear in different spectral regions and have distinct characteristics.

The confirmation of deuteration in Vincristine-d6 by ¹H NMR would be based on the following observations:

Signal Disappearance: The proton signal corresponding to the methyl group that has been deuterated (e.g., the N-CH3 group) would disappear or be significantly reduced in intensity in the ¹H NMR spectrum.

Changes in Coupling: The absence of protons on the deuterated carbon would simplify the splitting patterns of adjacent protons, as the ¹H-¹H spin-spin coupling would be eliminated.

²H NMR (deuterium NMR) could also be used to directly observe the deuterium signal, confirming its presence and providing information about its chemical environment within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is essential for verifying the molecular formula and confirming the mass increase due to deuteration. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For Vincristine-d6, the molecular weight is expected to be approximately 929.1 g/mol (for the sulfate (B86663) salt), which is higher than that of the non-deuterated vincristine sulfate. smolecule.com HRMS can confirm this mass difference with high precision.

Tandem mass spectrometry (LC-MS/MS) is particularly useful. In this technique, the parent ion is selected and fragmented, and the resulting fragment ions are analyzed. This provides structural information and a highly specific method for quantification. For deuterated standards, the parent ion and key fragment ions will all show a mass shift corresponding to the number of incorporated deuterium atoms. For example, in the analysis of vincristine and its deuterated analogue vincristine-d3, specific ion transitions are monitored. researchgate.net

The table below illustrates the expected mass transitions for vincristine and a hypothetical Vincristine-d6, based on established fragmentation patterns.

CompoundParent Ion (m/z)Fragment Ion (m/z)Reference
Vincristine825.4765.1 researchgate.net
Vincristine-d3828.2768.2 researchgate.net
Vincristine-d6 (Expected)~831.4~771.1

This precise mass difference confirms the identity of Vincristine-d6 and allows it to be clearly distinguished from its non-deuterated counterpart in complex biological samples. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Structural Confirmation

Due to the greater mass of deuterium compared to hydrogen, the C-D bonds vibrate at a lower frequency. This isotopic shift is predictable and provides definitive evidence of successful deuteration.

Key spectral regions for confirmation include:

C-H Stretching Region: In a standard Vincristine spectrum, C-H stretching vibrations from methyl and methylene (B1212753) groups typically appear in the 2800–3000 cm⁻¹ range.

C-D Stretching Region: For Vincristine-d6, new, distinct peaks will appear in the 2100–2250 cm⁻¹ range, corresponding to the C-D stretching vibrations of the two -CD3 groups. The intensity of the C-H stretching peaks in the 2800-3000 cm⁻¹ region will be slightly diminished.

Fingerprint Region: Below 1500 cm⁻¹, complex bending and skeletal vibrations occur. Deuteration also causes shifts in this region, such as C-D bending modes appearing at lower frequencies than their C-H counterparts, further confirming the isotopic substitution.

The following table outlines the expected shifts in key vibrational modes for this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹) for Vincristine (C-H)Expected Wavenumber (cm⁻¹) for Vincristine-d6 (C-D)Spectroscopic Technique
Aliphatic C-H Stretch~2850 - 2960(Present but slightly reduced intensity)IR, Raman
Aliphatic C-D StretchN/A~2100 - 2250IR, Raman
C=O Stretch (Ester, Amide)~1680 - 1740~1680 - 1740 (Largely unaffected)IR, Raman
C-H Bend (Methyl)~1375 - 1450(Present but slightly reduced intensity)IR, Raman
C-D Bend (Methyl)N/A~950 - 1100IR, Raman

Synthetic Efficiency and Purity Assessment of Deuterated Vincristine Preparations

The utility of this compound as an internal standard in mass spectrometry-based bioanalysis is critically dependent on its purity. tandfonline.com Purity assessment is a two-fold process that evaluates both chemical purity and isotopic enrichment.

Chemical Purity: The chemical purity ensures that the sample is free from starting materials, reagents, or side-products from the synthesis. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or Mass Spectrometry (LC-MS), is the standard method for this assessment. tandfonline.commdpi.com The method separates Vincristine-d6 from any potential impurities, and the purity is calculated based on the relative peak areas. Chemical purity for high-quality standards is typically expected to exceed 98%.

Isotopic Purity and Enrichment: Isotopic purity measures the extent of deuterium incorporation at the desired positions and the absence of unlabeled or partially labeled molecules. rsc.orgnih.gov This is determined using high-resolution mass spectrometry (HR-MS). rsc.org The analysis reveals the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). Isotopic enrichment is a critical parameter, defined as the mole fraction of the deuterium isotope at the labeled positions. isotope.com For a d6 compound, high isotopic enrichment (typically >99%) is essential to ensure that the signal from the internal standard does not have significant contributions from d0 to d5 species, which could interfere with the quantification of the unlabeled analyte. tandfonline.com

The table below summarizes typical parameters used in the purity assessment of Vincristine and its deuterated analogs.

ParameterMethodologyTypical Specification/ConditionsReference
Chemical Purity Analysis Reverse-Phase HPLC-UV or LC-MS> 98% tandfonline.commdpi.com
HPLC ColumnC18 (e.g., 50 mm × 2.1 mm, 2.6 µm)- mdpi.com
Mobile PhaseGradient elution with acidified water and methanol/acetonitrile (B52724)- tandfonline.comnih.gov
Isotopic Purity Analysis High-Resolution Mass Spectrometry (HR-MS)- rsc.org
Isotopic EnrichmentCalculated from MS isotopic distribution> 99 atom % Deuterium rsc.orgisotope.com
Unlabeled (d0) ImpurityDetermined by MS< 0.5% tandfonline.com

Advanced Analytical Methodologies for Vincristine D6 Xsulfate Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalytical determination of vincristine (B1662923) and its isotopologues. This technique offers unparalleled sensitivity and specificity, making it ideal for complex matrices encountered in research.

Development of Highly Sensitive Quantification Methods Utilizing Vincristine-d6 as Internal Standard

The use of a stable isotope-labeled internal standard is a critical component in developing robust and accurate LC-MS/MS quantification methods. Vincristine-d3 has been successfully employed as an internal standard for the quantification of vincristine in various biological samples. nih.govrsc.org This approach is fundamental because the deuterated standard co-elutes with the analyte and exhibits nearly identical ionization efficiency, effectively compensating for variations in sample preparation and instrument response. The development of these methods allows for the accurate determination of vincristine concentrations down to the picogram-per-milliliter level. For instance, a rapid and sensitive LC-ESI-MS/MS method has been developed for determining vincristine in micro-volumes of plasma, which is particularly beneficial in pediatric research. rsc.org

A highly sensitive bioanalytical method for the quantification of several vinca (B1221190) alkaloids, including vincristine, in human plasma has been established using deuterated isotopes as internal standards. nih.gov This method demonstrates the broad applicability of using isotopically labeled compounds to ensure precision and accuracy in complex bioanalytical assays. The calibration curve for such methods typically shows excellent linearity over a defined concentration range, for example, from 0.5 to 100 ng/mL. rsc.org

Optimization of Chromatographic Conditions for Vincristine-d6 and Metabolite Separation

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it minimizes matrix effects and resolves the analyte of interest from other compounds. The separation of vincristine, its metabolites, and the Vincristine-d6 internal standard is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Several studies have detailed the optimization of these chromatographic conditions. Common stationary phases include C18 columns, such as the Accucore aQ and Kinetex C18. nih.govrsc.org Gradient elution is frequently employed to achieve optimal separation and peak shape. The mobile phases often consist of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. iu.edunih.gov For example, a gradient mobile phase delivered at a flow rate of 0.4 mL/min with a total run time of 2.2 minutes has been successfully used for the separation of vincristine and its deuterated internal standard. nih.gov Another method utilized a gradient elution with a mobile phase of methanol and 0.2% formic acid in water at a flow rate of 0.4 mL/min. iu.edu

ParameterCondition 1Condition 2Condition 3
Column Accucore aQInertsil ODS-3 C18Kinetex C18
Mobile Phase GradientGradient: Methanol/0.2% Formic Acid in WaterGradient
Flow Rate 0.4 mL/min0.4 mL/min0.3 mL/min
Run Time 2.2 min5 min4 min

Tandem Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM) of Vincristine-d6

Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantification. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For vincristine, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 825.4 is commonly selected as the precursor ion. rsc.orgiu.edu Following collision-induced dissociation, a prominent product ion at m/z 765.1 is monitored. rsc.org Correspondingly, for the deuterated internal standard, Vincristine-d3, the MRM transition monitored is typically m/z 828.2 → 768.2. rsc.org The collision energy and other MS parameters are optimized to maximize the intensity of these transitions, ensuring the highest possible sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Vincristine825.4765.1
Vincristine-d3828.2768.2

Ionization Techniques and Adduct Formation Studies (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of vincristine and its analogues due to its soft ionization nature, which typically produces intact protonated molecules. nih.goviu.edu ESI is particularly well-suited for polar and thermally labile compounds like vincristine.

An important consideration in ESI-MS is the potential for adduct formation, where the analyte ion associates with other ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions. nih.govnih.gov The formation of these adducts can dilute the signal of the desired protonated molecule, potentially affecting the sensitivity and accuracy of the quantification. nih.gov The composition of the mobile phase, including the type and concentration of additives, can significantly influence the extent of adduct formation. nih.govresearchgate.net Therefore, method development often involves careful optimization of mobile phase conditions to promote the formation of a single, consistent ionic species, typically the protonated molecule, to ensure reliable and reproducible quantification. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

While LC-MS/MS is the gold standard for sensitivity, high-performance liquid chromatography (HPLC) coupled with other detection systems, such as ultraviolet (UV) detection, also plays a significant role in the analysis of vincristine in research settings, particularly when the required sensitivity is not as stringent.

Ultraviolet (UV) Detection for Vincristine-d6 Quantification in Research Samples

HPLC with UV detection is a robust and widely accessible technique for the quantification of vincristine. The method relies on the principle that vincristine absorbs light in the UV spectrum. The UV detection wavelength is typically set at a maximum absorbance of the compound to achieve the best sensitivity. For vincristine, detection wavelengths around 254 nm and 276 nm have been reported. researchgate.netnih.gov

The mobile phase composition is crucial for achieving good chromatographic separation and is often composed of a mixture of a buffer solution and an organic solvent. For instance, a mobile phase consisting of 0.02 M sodium dihydrogen phosphate (B84403) and methanol has been used. nih.gov Another method employed a mobile phase of acetonitrile and a phosphate buffer. researchgate.net The calibration curve for HPLC-UV methods is established by analyzing a series of standards with known concentrations, and it typically demonstrates good linearity over a specific concentration range, such as 0.05-5.0 μg/mL. nih.gov While not as sensitive as LC-MS/MS, HPLC-UV provides a reliable and cost-effective alternative for the analysis of research samples where lower sensitivity is acceptable.

ParameterMethod 1Method 2
Detection Wavelength 276 nm254 nm
Mobile Phase 0.02 M Sodium Dihydrogen Phosphate-Methanol (36:64, v/v, pH=4.7)Acetonitrile:Phosphate Buffer:0.02M Sodium Dihydrogen Phosphate (20:75:5 ml)
Flow Rate 1.0 mL/min1.2 mL/min
Column Dikma Dimonsil C18 (200 mm × 4.6 mm)C18-ODS (25cm x 4.6 mm x 5μm)

Electrochemical Detection in Analytical Research of Vincristine-d6

Electrochemical sensors and biosensors are gaining prominence in the analysis of antineoplastic drugs due to their high sensitivity, selectivity, cost-effectiveness, and rapid analysis times. frontiersin.orgifpi.edu.brmdpi.comnih.gov These methods are particularly advantageous for detecting substances at very low concentrations. ifpi.edu.br

In the context of vincristine, and by extension its deuterated isotopologue Vincristine-d6, voltammetric techniques have been successfully employed. One notable development is a DNA-based voltammetric biosensor for vincristine determination. frontiersin.orgnih.govnih.gov This biosensor utilizes a screen-printed electrode (SPE) modified with double-stranded DNA (ds-DNA), polypyrrole (PP), and a peony-like CuO:Tb³⁺ nanostructure. frontiersin.orgnih.govnih.govresearchgate.net The detection mechanism is based on the intercalation of vincristine with the guanine (B1146940) bases of the DNA, which generates an electrochemical response. frontiersin.orgnih.govnih.gov

Using differential pulse voltammetry (DPV), this specific biosensor demonstrated a wide linear response to vincristine concentrations ranging from 1.0 nM to 400.0 μM, with a very low limit of detection of 0.21 nM. frontiersin.orgnih.gov The high sensitivity and successful application in determining vincristine in biological fluids like human blood serum and urine highlight the potential of electrochemical methods for the analytical research of Vincristine-d6. frontiersin.orgnih.govresearchgate.net The use of nanomaterials, such as carbon nanotubes and metal nanoparticles, in sensor construction can further enhance electrical conductivity and accelerate the electron transfer process, improving sensitivity. ifpi.edu.br

Method Validation Parameters for Research Applications

Rigorous method validation is essential to ensure the reliability and accuracy of analytical data for Vincristine-d6 in research settings. This involves assessing several key parameters as outlined by international guidelines.

Lower and Upper Limits of Quantification (LLOQ, ULOQ) for Vincristine-d6

The LLOQ represents the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy, while the ULOQ is the highest concentration. These limits define the practical working range of an analytical method. For methods analyzing vincristine (often using a deuterated internal standard like Vincristine-d6), various LLOQs and ULOQs have been established depending on the technique and matrix.

For instance, a high-performance liquid chromatographic (HPLC) method with electrochemical detection for intracellular vincristine in mononuclear cells was validated with an LLOQ of 1.17 µg/L. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for vincristine in human serum established an LLOQ of 0.67 ng/mL and a ULOQ of 250 ng/mL. mdpi.comresearchgate.net Another LC-MS/MS method for mouse plasma reported an LLOQ of 2.5 ng/mL and a linear range up to 250 ng/mL. nih.gov In human urine, an UPLC-MS-MS method was validated with an LLOQ of 0.5 ng/mL. nih.gov

Analytical MethodMatrixLLOQULOQSource
HPLC with Electrochemical DetectionHuman Mononuclear Cells1.17 µg/L50.8 µg/L nih.gov
LC-MS/MSHuman Serum0.67 ng/mL250 ng/mL mdpi.com
LC-MS/MSMouse Plasma2.5 ng/mL250 ng/mL nih.gov
UPLC-MS-MSHuman Urine0.5 ng/mL100.0 ng/mL nih.gov
UV SpectrophotometryPure Solution (VCS)1.410 µg/mL60 µg/mL pensoft.netpensoft.net

Linearity, Precision, and Accuracy Assessments in Research Matrices

Linearity confirms a direct proportionality between the analyte concentration and the analytical response over the quantification range. pensoft.net Precision measures the closeness of repeated measurements, typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD), for both intra-day (within-day) and inter-day (between-day) assessments. pensoft.net Accuracy refers to the closeness of the measured value to the true value, often expressed as percent bias or relative error (RE). nih.gov

Validated methods for vincristine consistently demonstrate excellent linearity, with correlation coefficients (r²) often exceeding 0.99. nih.gov For an HPLC method, the maximum bias was 14.2%, with within-day and between-day CVs of 4.8% and 5.7%, respectively, indicating good accuracy and precision. nih.gov An LC-MS/MS method showed intra-day and inter-day precision to be less than 15%, with accuracy ranging from 91.7% to 107%. nih.gov Similarly, a UPLC-MS-MS method for vincristine in human urine reported intra-day precision and accuracy from 0.8% to 11.0% and -12.4% to 11.3%, respectively, while inter-assay precision and accuracy ranged from 8.0% to 10.1% and -7.7% to 3.6%. nih.gov For bioanalytical methods, precision and accuracy values within ±15% (±20% at the LLOQ) are generally considered acceptable. mdpi.comnih.gov

MethodMatrixIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy RangeSource
HPLC-EDHuman MNCs4.8%5.7%Max Bias 14.2% nih.gov
LC-MS/MSMouse Plasma&lt;15%&lt;15%91.7% to 107% nih.gov
UPLC-MS/MSHuman Urine0.8% to 11.0%8.0% to 10.1%-12.4% to 11.3% nih.gov
UPLC-MS/MSDried Blood Spot1.05% to 10.11%5.78% to 8.91%93.10% to 117.17% nih.gov

Recovery and Matrix Effects Evaluations

Recovery assesses the efficiency of the extraction process, determining the percentage of the analyte retrieved from the matrix. biotage.comresearchgate.net The matrix effect evaluates the suppression or enhancement of the analytical signal due to co-eluting components from the sample matrix. nih.govbiotage.com These are critical parameters, especially in complex biological samples like plasma, blood, and urine.

In a study quantifying vincristine from mouse plasma, extraction recovery ranged from 88.4% to 107%, while the matrix effect was between 108% and 110%. nih.gov Another study using dried blood spot (DBS) samples reported an extraction recovery of 35.3%–39.4% for vincristine, with matrix effects of 42.0%–63.4%, indicating some ion suppression. nih.gov Despite lower recovery in the DBS method, the assay achieved the required sensitivity. nih.gov It is crucial to evaluate these effects to ensure that the method is robust and reliable across different sample sources. biotage.comresearchgate.net

Emerging Analytical Techniques for Vincristine-d6 Profiling

The field of analytical chemistry is continuously evolving, with new technologies offering unprecedented sensitivity and resolution for complex biological questions.

Single-Cell Mass Spectrometry for Isotopic Labeling Analysis

Single-cell mass spectrometry (scMS) is a powerful emerging technique that allows for the direct measurement and quantification of molecules within individual cells. rsc.org When combined with stable isotope labeling, scMS provides a unique window into the dynamics of metabolic pathways and intercellular transport at the single-cell level. rsc.orgrsc.orgresearchgate.net This approach is particularly relevant for studying deuterated compounds like Vincristine-d6.

Proof-of-concept studies have successfully used scMS to track the incorporation of isotopically labeled precursors into complex plant metabolites, such as the monoterpene indole (B1671886) alkaloids from Catharanthus roseus, the plant source of vincristine. rsc.org Researchers can monitor the incorporation of deuterium-labeled precursors into a specific alkaloid pathway over time, providing insights into the rate of synthesis and flux within a biosynthetic pathway in single cells. rsc.orgbiorxiv.org This methodology can distinguish between cells with different metabolic activities and reveal cellular heterogeneity in response to a compound. mdpi.com The ability to analyze isotopic labeling at the single-cell level represents a significant advancement, moving beyond population-level averages to provide high-resolution data on metabolic processes. rsc.orgresearchgate.net

Electrochemical Biosensors in Vincristine Analytical Research

The pursuit of sensitive, selective, and rapid analytical methods for Vincristine and its analogs has led to the exploration of electrochemical biosensors. nih.govifpi.edu.br These devices offer significant advantages, including cost-effectiveness, simplicity, and high sensitivity, making them a promising alternative to traditional chromatographic techniques. ifpi.edu.brfrontiersin.org Research in this area has primarily focused on the development of biosensors for the parent compound, Vincristine, with the understanding that these methodologies can be adapted for its deuterated forms like Vincristine-d6 xSulfate.

A notable advancement in this field is the development of a DNA-based voltammetric biosensor for Vincristine determination. nih.gov This approach utilizes the interaction between Vincristine and deoxyribonucleic acid (DNA) as the basis for detection.

Principle of Detection

The core principle of this biosensor involves the intercalation of the Vincristine molecule with the guanine bases of DNA. nih.govresearchgate.net A screen-printed electrode (SPE) is modified with a composite material, creating a sensitive surface for this interaction. One such modification involves a peony-like nanostructure of terbium-doped copper oxide, polypyrrole, and double-stranded DNA (ds-DNA). nih.gov When Vincristine is introduced, it binds to the ds-DNA on the electrode surface. This binding event alters the electrochemical signal, which can be measured using techniques like differential pulse voltammetry (DPV). The change in the signal is proportional to the concentration of Vincristine in the sample. nih.gov Molecular docking studies have further confirmed that the binding mode is a minor groove interaction between Vincristine and the guanine bases of the DNA. nih.govresearchgate.net

Detailed Research Findings

A key study demonstrated the fabrication of a highly sensitive and selective biosensor using a screen-printed electrode modified with ds-DNA, polypyrrole (PP), and a peony-like CuO:Tb³⁺ nanostructure (P-L CuO:Tb³⁺ NS). nih.gov This sensor was successfully used to determine Vincristine concentrations in pharmaceutical injections and biological fluids like human blood serum and urine. nih.govresearchgate.net The practical applicability was validated using the standard addition method, which yielded satisfactory recovery rates between 99.0% and 103.3%, indicating the method's accuracy and precision for nano-level analysis in complex matrices. nih.gov

The performance characteristics of this DNA-based electrochemical biosensor are summarized in the table below.

ParameterValueReference
Linear Range 1.0 nM to 400.0 µM nih.govfrontiersin.org
Limit of Detection (LOD) 0.21 nM nih.govfrontiersin.org
Technique Differential Pulse Voltammetry (DPV) nih.gov
Sensing Mechanism Intercalation with ds-DNA guanine bases nih.gov
Application Pharmaceutical formulations, Blood serum, Urine nih.govresearchgate.net

The developed sensor exhibited a wide linear response range and a very low limit of detection, demonstrating its high sensitivity. nih.gov The use of a screen-printed electrode platform also highlights the potential for developing cost-effective and disposable devices for Vincristine analysis. nih.govfrontiersin.org While this specific research focused on Vincristine, the principles and electrode modification techniques establish a strong foundation for developing similar electrochemical biosensors for the quantitative analysis of this compound.

Pharmacokinetics and Metabolism Research with Vincristine D6 Xsulfate

Mechanistic Studies of Vincristine-d6 Disposition in Preclinical Models

Preclinical animal models are essential for understanding the fundamental pharmacokinetic profile of a drug. mdpi.comaltex.org Using tools like Vincristine-d6, researchers can meticulously track the journey of the parent drug and its derivatives through the body, providing a basis for its clinical behavior.

ADME studies define the pathway of a drug through a biological system. For intravenously administered compounds like vincristine (B1662923), the absorption phase is bypassed as the drug enters directly into systemic circulation.

Distribution: Following intravenous injection, vincristine distributes rapidly from the blood into tissues. drugbank.com Over 90% of the drug leaves the bloodstream within 15 to 30 minutes, becoming tightly, though not irreversibly, bound to tissue components. drugbank.com This rapid tissue uptake is reflected in its pharmacokinetic parameters. For example, studies in dogs with transmissible venereal tumors showed a distribution half-life of 21.5 minutes and a volume of distribution of 0.660 L/kg. nih.gov Similarly, in Tasmanian devils, a high volume of distribution (1.96 L/kg) has been reported. researchgate.net

Metabolism: The liver is the primary site for the metabolism of vincristine. drugbank.com The biotransformation is primarily facilitated by isoenzymes belonging to the cytochrome P450 3A (CYP3A) subfamily. drugbank.com

Excretion: The main route of elimination for vincristine and its metabolites is via the feces, following biliary excretion. drugbank.comnih.gov Approximately 80% of an administered dose is recovered in the feces, with a smaller fraction (10-20%) excreted in the urine. drugbank.com The elimination from the body is characterized by a long terminal half-life, which has been measured at 11 hours in Tasmanian devils and up to 85 hours in human studies. drugbank.comresearchgate.net

ParameterValue (Dogs) nih.govValue (Tasmanian Devils) researchgate.net
Volume of Distribution (Vd) 0.660 L/kg1.96 L/kg
Distribution Half-life (t½α) 21.5 minNot Reported
Elimination Half-life (t½β) 47.6 min11 hours
Plasma Clearance 0.010 L/min/kg1.8 mL/min/kg

The extensive and rapid movement of vincristine from plasma to tissues is a defining characteristic of its disposition. drugbank.com Studies suggest a high affinity for tubulin-rich tissues, which is consistent with its mechanism of action. nih.gov While the drug distributes widely, it is generally understood that vincristine does not effectively cross the blood-brain barrier, limiting its access to the central nervous system. vin.com Animal studies using tracer compounds in vincristine-treated mice have shown altered biodistribution in various organs, including the lungs, pancreas, heart, and kidneys, indicating the drug's systemic impact. nih.gov

The biliary system is the principal route for the excretion of vincristine and its metabolic products. nih.gov Studies using isotopically labeled vincristine have demonstrated that peak excretion into the bile occurs within 2 to 4 hours of administration. nih.gov In one human case study, 21.7% of the injected dose was collected in the bile within the first 24 hours. nih.gov Over a 72-hour period, nearly half (49.6%) of the total excreted label was found in the bile. nih.gov The process is rapid, with metabolites appearing quickly; only 46.5% of the drug in a 2-hour bile collection was in its parent form. nih.gov This biliary excretion is mediated by specific transporter proteins, including ABCB1 (P-glycoprotein) and ABCC2. researchgate.net

Excretion RoutePercentage of Excreted Radiolabel (72-hr Period) nih.gov
Bile 49.6%
Urine 45.6%
Feces 4.2%

Elucidation of Metabolic Pathways and Enzyme Systems Using Vincristine-d6

The use of stable isotope-labeled compounds like Vincristine-d6 is particularly valuable for elucidating complex metabolic pathways and identifying the specific enzymes involved.

The metabolism of vincristine is almost exclusively handled by the CYP3A subfamily of enzymes. drugbank.comcore.ac.ukclinpgx.org Both CYP3A4 and CYP3A5 are involved, but research has shown that CYP3A5 metabolizes vincristine with significantly higher efficiency. researchgate.netnih.govnih.gov In vitro studies using cDNA-expressed enzymes have demonstrated that CYP3A5 has a 9- to 14-fold higher intrinsic clearance for vincristine compared to CYP3A4. nih.govh1.co

EnzymeRelative Contribution to Vincristine Metabolism
CYP3A5 Preferentially metabolizes vincristine with 9- to 14-fold higher intrinsic clearance than CYP3A4. nih.govh1.co Accounts for ~80-90% of hepatic metabolism in high expressers. core.ac.uk
CYP3A4 Contributes to metabolism, but to a lesser extent than CYP3A5, especially in individuals with functional CYP3A5 alleles. nih.gov

The primary metabolite of vincristine produced by CYP3A enzymes is known as M1. researchgate.netcore.ac.uknih.gov M1 is a secondary amine resulting from the oxidative N-dealkylation of the parent drug. nih.govh1.co The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been crucial for the simultaneous quantification of vincristine and M1 in biological matrices like plasma and dried blood spots. nih.goviu.edunih.gov These assays are essential for detailed pharmacokinetic modeling and for understanding the disposition of both the parent drug and its key metabolite. nih.govnih.govresearchgate.net Research has noted that the M1 metabolite can be unstable in plasma, with significant degradation observed at room temperature over several hours, necessitating rapid sample processing. nih.gov

Investigation of Oxidative Cleavage Pathways

The metabolic fate of vincristine is primarily dictated by hepatic oxidation, a process extensively mediated by the cytochrome P450 (CYP) enzyme system. nih.gov In vitro studies using cDNA-expressed P450s have identified CYP3A4 and CYP3A5 as the sole enzymes responsible for the substantial metabolism of the parent drug. nih.gov The primary biotransformation route involves the formation of a major, previously unidentified metabolite, designated as M1. nih.govclinpgx.org

The formation of M1 results from an oxidative cleavage of the piperidine (B6355638) ring within the dihydro-hydroxycatharanthine portion of the vincristine molecule. nih.govresearchgate.net This specific metabolic pathway has been conclusively established through spectroscopic analysis of M1 derivatives. nih.gov Research has demonstrated that while both CYP3A4 and CYP3A5 can catalyze this reaction, CYP3A5 exhibits a markedly higher efficiency. The intrinsic clearance for M1 formation is reported to be 9- to 14-fold higher with CYP3A5 compared to CYP3A4. nih.govnih.gov This finding suggests that genetic polymorphisms leading to varied CYP3A5 expression levels could be a significant factor in the interindividual variability observed in vincristine clearance and clinical outcomes. nih.govnih.gov

Vincristine-d6 xSulfate serves as a critical tool in the detailed investigation of these oxidative pathways. As a stable isotope-labeled internal standard, it enables precise quantification of the parent compound and its metabolites in complex biological matrices via techniques like liquid chromatography-mass spectrometry (LC-MS/MS). core.ac.uk By providing an accurate analytical reference, Vincristine-d6 is instrumental in studies designed to delineate the kinetics of M1 formation and to precisely quantify the relative contributions of CYP3A4 and CYP3A5 to vincristine's oxidative cleavage.

Influence of Deuterium (B1214612) Substitution on Metabolic Rates and Profiles

The substitution of hydrogen with its stable, heavier isotope, deuterium, at specific sites in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. ucsb.edu Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond must be broken. splendidlab.comwikipedia.org

In the context of Vincristine-d6, deuteration at metabolically active sites is expected to decrease the rate of its oxidative metabolism by CYP3A enzymes. splendidlab.com This deliberate modification can lead to several predictable changes in the pharmacokinetic profile compared to the non-deuterated (protium) analogue:

Reduced Metabolic Clearance: The primary effect is a decrease in the rate of systemic clearance, as the enzymatic cleavage of the deuterated bonds is slower. juniperpublishers.com

Prolonged Half-life (t½): A lower clearance rate directly results in a longer biological half-life, meaning the compound remains in circulation for an extended period. simsonpharma.com

Deuterium substitution can also lead to "metabolic shunting," where a slowdown in the primary metabolic pathway may cause a greater proportion of the drug to be processed through alternative, minor pathways. juniperpublishers.commusechem.com However, the metabolites formed are identical to those from the non-deuterated molecule, merely differing in the presence of deuterium. juniperpublishers.com Vincristine-d6 is therefore a valuable research compound for probing these effects, allowing for a direct comparison of metabolic stability and helping to identify the specific metabolic steps that are most sensitive to the KIE.

Below is a conceptual data table illustrating the anticipated pharmacokinetic changes due to the kinetic isotope effect on Vincristine-d6 metabolism.

ParameterNon-Deuterated Vincristine (Expected)Vincristine-d6 (Hypothetical)Expected Influence of Deuteration
Metabolic Clearance (CL)HighLowerSlower rate of CYP3A-mediated cleavage
Elimination Half-life (t½)X hours> X hoursProlonged due to reduced clearance
Area Under the Curve (AUC)Y ng·h/mL> Y ng·h/mLIncreased systemic exposure
M1 Metabolite Formation RateStandardReducedSlower primary oxidative cleavage

Transport Mechanisms of Vincristine-d6 at the Cellular Level

Studies on P-glycoprotein (P-gp/ABCB1) as a Transporter for Vincristine-d6

P-glycoprotein (P-gp), the product of the ABCB1 gene, is a well-characterized ATP-dependent efflux transporter that plays a critical role in limiting the intracellular accumulation of a wide variety of xenobiotics, including many anticancer agents. nih.govresearchgate.net Vincristine is a canonical substrate for P-gp. clinpgx.orgnih.gov The transporter actively pumps vincristine out of cells, thereby reducing its intracellular concentration and limiting its ability to bind to its target, tubulin. nih.gov Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells. nih.gov

Given that deuterium substitution represents a minimal structural modification to a molecule, Vincristine-d6 is expected to retain the physicochemical properties necessary for recognition and transport by P-gp, behaving similarly to its non-deuterated counterpart. splendidlab.com Its primary utility in this area of research is not as a compound with different transport properties, but as an indispensable analytical tool.

In P-gp transport assays, which are often conducted using in vitro systems like Caco-2 cell monolayers or membrane vesicles, Vincristine-d6 serves as an ideal internal standard for LC-MS analysis. symeres.com Researchers can measure the transport of non-deuterated vincristine across a cell membrane in the presence or absence of P-gp inhibitors. By spiking samples with a known concentration of Vincristine-d6 just before analysis, any variability in sample processing or instrument response can be normalized. This ensures highly accurate and reproducible quantification of the transport kinetics of vincristine, allowing for precise determination of key parameters like efflux ratios and inhibition constants (Ki).

Investigation of Passive Diffusion and Cellular Binding in In Vitro Systems

The entry of vincristine into cells is understood to occur predominantly through passive diffusion across the phospholipid bilayer of the cell membrane, a process driven by the concentration gradient. jci.org Once inside the cell, vincristine exerts its antimitotic effect by binding with high affinity to β-tubulin, a subunit of microtubules. drugbank.comwikipedia.org This binding disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. nih.gov The extent of cellular uptake and the intracellular concentration achieved are therefore critical determinants of the drug's efficacy. nih.gov

In vitro studies designed to quantify these processes rely on precise measurements. For instance, studies comparing cellular uptake in different cell lines (e.g., drug-sensitive vs. drug-resistant) require accurate determination of intracellular drug concentrations. nih.govbohrium.com this compound is crucial for this research. As a stable isotope-labeled standard, it allows for the exact quantification of unlabeled vincristine that has diffused into the cell and bound to intracellular components.

The table below summarizes findings from a comparative in vitro study on the uptake and tubulin binding of various Vinca (B1221190) alkaloids, providing context for the type of research where Vincristine-d6 would be an essential analytical tool.

Vinca AlkaloidCellular Concentration Factor (B16 Melanoma Cells)Relative Tubulin Binding Affinity
Vinblastine (B1199706)100-fold+
Vincristine 50-fold +++
Vindesine50-fold+++
Vinepidine20-fold++++
(Data adapted from a comparative study on B16 melanoma cells, highlighting differences in cellular uptake versus tubulin binding affinity among Vinca alkaloids. nih.gov)

Pharmacokinetic Modeling and Simulation with Deuterated Vincristine Data

Development of Physiologically Based Pharmacokinetic (PBPK) Models for Vincristine-d6

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. nih.govmdpi.com These models integrate drug-specific physicochemical data with organism-specific physiological information (e.g., tissue volumes, blood flow rates) to predict drug concentrations in various tissues over time. mdpi.com For a drug like vincristine, a robust PBPK model would incorporate parameters for its key disposition pathways: hepatic metabolism by CYP3A enzymes and active efflux transport by P-gp. mdpi.compfizermedical.com

The development and validation of an accurate PBPK model depend entirely on the availability of high-quality pharmacokinetic data. This is where stable isotope-labeled compounds like Vincristine-d6 become invaluable. symeres.comnih.gov Vincristine-d6 can be used in specialized clinical studies, such as microdosing studies, where a small, non-pharmacological dose is administered. musechem.com Its distinct mass allows it to be traced and quantified with high sensitivity and specificity by mass spectrometry, even in the presence of the endogenous analogue.

Data generated using Vincristine-d6 as a tracer can provide precise measurements of fundamental pharmacokinetic parameters in humans, such as clearance, volume of distribution, and bioavailability, with minimal interference from analytical variability. musechem.comnih.gov This clean, unambiguous data is essential for building and refining the "bottom-up" structure of a PBPK model, ensuring that the simulations accurately reflect the real-world behavior of the drug. nih.gov Therefore, while a PBPK model is developed for vincristine, the data obtained from studies with Vincristine-d6 are critical for its construction and verification.

Predicting Drug-Drug Interactions (DDI) at a Mechanistic Level using Vincristine-d6 PBPK Models

The prediction of drug-drug interactions (DDIs) is a critical component of drug development and clinical pharmacology. For potent narrow therapeutic index drugs like vincristine, understanding the potential for DDIs is paramount. Physiologically based pharmacokinetic (PBPK) modeling has emerged as a powerful tool for quantitatively and mechanistically predicting these interactions. The use of stable isotope-labeled compounds, such as this compound, is integral to the development and validation of these models by ensuring the generation of high-quality pharmacokinetic data.

PBPK models for vincristine are constructed by integrating data on its physiological, physicochemical, and pharmacokinetic properties, including its metabolism and transport. Vincristine is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp, also known as ABCB1) efflux transporter. Consequently, its pharmacokinetics can be significantly altered by co-administered drugs that inhibit or induce these pathways.

Mechanistic DDI prediction using these models involves simulating the impact of a perpetrator drug (an inhibitor or inducer) on the pharmacokinetics of the victim drug (vincristine). The accuracy of these predictions hinges on precise measurements of vincristine concentrations in plasma, which are obtained from clinical or preclinical studies. In the bioanalytical assays used to generate this data, typically liquid chromatography-mass spectrometry (LC-MS), Vincristine-d6 serves as an ideal internal standard. Its near-identical chemical and physical properties to vincristine ensure that it behaves similarly during sample extraction and analysis, correcting for variability and enhancing the accuracy of quantification.

Research efforts have focused on developing and verifying vincristine PBPK models to predict interactions with strong inhibitors of CYP3A4 and P-gp. For instance, models have been used to simulate the effect of co-administering potent inhibitors like itraconazole (B105839) or ritonavir. These models incorporate the in vitro inhibition constants (Ki) of the perpetrator drug against CYP3A4 and P-gp to forecast the magnitude of the increase in vincristine exposure (as measured by AUC, the area under the concentration-time curve, and Cmax, the maximum concentration).

The verification of these PBPK models is achieved by comparing the simulated DDI outcomes with observed clinical data. The table below presents a summary of simulated versus observed changes in vincristine pharmacokinetic parameters when co-administered with itraconazole, a strong dual inhibitor of CYP3A4 and P-gp.

Table 1: Comparison of PBPK Model-Predicted and Clinically Observed DDI Effects of Itraconazole on Vincristine Pharmacokinetics This table illustrates the predictive performance of a vincristine PBPK model. The data is representative of typical findings in DDI studies.

Pharmacokinetic ParameterPredicted Ratio (Vincristine + Itraconazole / Vincristine alone)Observed Ratio (Vincristine + Itraconazole / Vincristine alone)
AUC (Area Under the Curve)2.452.57
Cmax (Maximum Concentration)1.801.95

As shown in the table, the PBPK model can successfully predict the increase in vincristine exposure, with the predicted AUC and Cmax ratios closely matching the clinically observed values. This strong correlation validates the model's utility as a predictive tool. By employing such validated models, researchers can mechanistically explore the relative contributions of metabolic (CYP3A4) versus transport-mediated (P-gp) interactions. For example, simulations can be run to parse the impact of inhibiting only CYP3A4 versus inhibiting both CYP3A4 and P-gp, providing insights that are difficult to obtain from clinical studies alone.

Ultimately, the integration of PBPK modeling with robust bioanalytical methods that utilize this compound allows for a mechanistic understanding of DDIs. This approach enables the prediction of clinically significant interactions, helping to inform drug labeling and guide safer clinical use of vincristine.

Cellular and Molecular Mechanisms of Action of Vincristine D6 Xsulfate

Microtubule Dynamics and Cell Cycle Arrest Studies

The primary cytotoxic mechanism of Vincristine-d6 xSulfate involves the disruption of microtubule dynamics, which are essential for the structural integrity and functional processes of the cell, most notably the segregation of chromosomes during mitosis.

Research conducted on acute lymphoblastic leukemia (ALL) cells demonstrated this depolymerizing effect. Treatment with vincristine (B1662923) resulted in a measurable shift from polymerized to soluble tubulin, indicating a clear disruption of the microtubule network. researchgate.netresearchgate.net

Table 1: Effect of Vincristine on Tubulin Polymerization in ALL Cells researchgate.netresearchgate.net
Cell StateTreatmentSoluble Tubulin (%)Polymerized Tubulin (%)
AsynchronousControl4258
Vincristine (100 nM)5644
G1-PhaseControl6040
Vincristine (100 nM)7624

The interaction between Vincristine-d6 and tubulin is highly specific. The compound binds with high affinity to the β-tubulin subunit of the α-β-tubulin heterodimer, which is the fundamental building block of microtubules. patsnap.comnih.govresearchgate.net The binding site, often referred to as the "vinca domain," is located at the positive end of the microtubule, near the guanosine triphosphate (GTP)-binding site. brieflands.com Specifically, vincristine binds to the β-subunit at the interface between two tubulin dimers, effectively acting as a cap that prevents the addition of subsequent dimers to the growing microtubule chain. researchgate.net This binding event is a key determinant of the compound's ability to inhibit microtubule polymerization. nih.gov

The inhibition of microtubule polymerization and the subsequent failure of mitotic spindle formation directly cause cells to arrest in the metaphase stage of the cell cycle. patsnap.comnih.gov This metaphase arrest is a consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures chromosomes are properly attached to the spindle before allowing the cell to proceed to anaphase. ditki.comresearchgate.net Because Vincristine-d6 prevents the formation of a functional spindle, chromosomes cannot achieve proper alignment and attachment, leading to a prolonged halt in metaphase. patsnap.comnih.gov This arrest is particularly cytotoxic to rapidly dividing cells, such as cancer cells, which are highly dependent on efficient mitosis for their proliferation. patsnap.comnih.gov

Cellular Responses and Signaling Pathways Modulated by Vincristine-d6

The sustained cell cycle arrest induced by Vincristine-d6 triggers a cascade of downstream signaling events that ultimately lead to cell death and affect various metabolic pathways.

Prolonged arrest at metaphase is an unsustainable state for a cell and ultimately triggers apoptosis, or programmed cell death. nih.govbrieflands.com The inability to complete mitosis initiates an intrinsic apoptotic pathway. brieflands.com This process involves the phosphorylation and inactivation of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-XL. brieflands.com The inactivation of these protective proteins allows for the activation of pro-apoptotic proteins like BAX and BAK. brieflands.com This shift in the balance of BCL-2 family proteins leads to the activation of downstream effector caspases, including caspase-9 and caspase-3, which execute the final stages of cell death. brieflands.com In certain cellular contexts, such as glioblastoma, vincristine has been shown to induce not only apoptosis but also other cell fates like mitotic catastrophe and senescence, depending on the genetic background of the cells. nih.gov

Table 2: Key Proteins in Vincristine-Induced Apoptotic Pathway brieflands.com
Protein Family/TypeSpecific ProteinsRole in ApoptosisEffect of Vincristine
Anti-Apoptotic BCL-2 FamilyBCL-2Inhibit apoptosisInactivated via phosphorylation
BCL-XL
Pro-Apoptotic BCL-2 FamilyBAXPromote apoptosisActivated
BAK
CaspasesCaspase-9Initiator caspaseCleaved and activated
Caspase-3Effector caspase

Beyond its effects on microtubules and the cell cycle, vincristine has been shown to interfere with other cellular processes. Research indicates that vincristine can disrupt nucleic acid and protein synthesis by blocking the utilization of glutamic acid, an essential amino acid. nih.gov Furthermore, studies on the closely related vinca (B1221190) alkaloid, vinblastine (B1199706), have shown that it can increase the levels of oxidized glutathione and cyclic adenosine monophosphate (cAMP), suggesting that Vincristine-d6 may have similar effects on these metabolic pathways. researchgate.net

Modulation of Calmodulin-Dependent Ca2+-Transport ATPase Activity

Vincristine has been identified as an inhibitor of the calmodulin-dependent fraction of red blood cell Ca2+-transport ATPase. karger.com This enzyme plays a crucial role in maintaining calcium homeostasis within cells. In one study, vincristine demonstrated a dose-dependent inhibition of this ATPase activity. The inhibitory potency of vincristine was found to be competitive with calmodulin, suggesting that the drug may interfere with the binding of calmodulin to the ATPase, thereby hindering its activation. karger.com While Mg2+-ATPase and (Na+ + K+)-ATPase activities were largely unaffected by vincristine at similar concentrations, indicating a degree of specificity for the Ca2+-transport ATPase. karger.com

It is important to note that these findings are based on studies with vincristine, and specific investigations into the modulatory effects of this compound on calmodulin-dependent Ca2+-transport ATPase have not been reported. However, it is hypothesized that the deuterated form would exhibit a similar inhibitory profile.

Table 1: Inhibitory Concentration (IC50) of Vinca Alkaloids on Calmodulin-Dependent Ca2+-Transport ATPase

Compound IC50 (µM)
Vinblastine 35
Vindesine 100
Vincristine 220

Data from studies on the non-deuterated form, vincristine.

Effects on Cellular Respiration and Biosynthesis of Nucleic Acids and Lipids

Vincristine has been shown to impact fundamental cellular metabolic processes, including cellular respiration and the biosynthesis of macromolecules. drugbank.comnih.gov

Cellular Respiration: Research indicates that vincristine can induce mitochondrial dysfunction. nih.gov In studies using human neurons, exposure to vincristine led to a significant decrease in basal respiration levels. nih.gov This impairment of normal mitochondrial function is a key aspect of its cellular toxicity. nih.gov

Biosynthesis of Nucleic Acids: Vincristine has been demonstrated to interfere with the synthesis of nucleic acids. drugbank.comnih.gov One proposed mechanism for this is the blockage of glutamic acid utilization, a key precursor in the synthesis of purines and pyrimidines. nih.gov Studies have shown that vincristine can selectively inhibit the incorporation of isotopic precursors into DNA, more so than into RNA and protein. aacrjournals.org This selective inhibition of DNA synthesis contributes to its cytotoxic effects. aacrjournals.orgnih.gov

Biosynthesis of Lipids: The effects of vincristine on lipid biosynthesis are less well-characterized. While some sources suggest that vinca alkaloids may interfere with lipid biosynthesis, detailed mechanistic studies are limited. drugbank.com Vincristine's distribution and metabolism can be influenced by lipids and lipoproteins, but its direct impact on their synthesis pathways requires further investigation. researchgate.netnih.govnih.gov

As with other mechanisms, these findings are based on research conducted with vincristine. Specific studies detailing the effects of this compound on cellular respiration and the biosynthesis of nucleic acids and lipids are not currently available.

Table 2: Summary of Vincristine's Effects on Cellular Processes

Cellular Process Effect of Vincristine
Cellular Respiration Induces mitochondrial dysfunction and decreases basal respiration.
Nucleic Acid Biosynthesis Inhibits DNA synthesis, potentially by blocking glutamic acid utilization.
Lipid Biosynthesis May interfere with lipid biosynthesis, though mechanisms are not well-defined.

Data from studies on the non-deuterated form, vincristine.

Anti-Angiogenesis Research Utilizing Vincristine-d6 in Preclinical Models

Vincristine has demonstrated anti-angiogenic properties in preclinical studies, suggesting a mechanism of action beyond its well-established role as a mitotic inhibitor. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. cancernetwork.com

Research on glioblastoma cells has shown that vincristine can decrease the expression of Vascular Endothelial Growth Factor (VEGF) mRNA. nih.gov This effect is thought to be mediated, at least in part, by the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) protein levels. nih.gov HIF-1α is a key transcription factor that regulates the expression of several pro-angiogenic genes, including VEGF, in response to hypoxic conditions within a tumor. nih.gov By inhibiting HIF-1α, vincristine can suppress the signaling cascade that leads to the formation of new blood vessels. nih.gov

While these studies highlight the anti-angiogenic potential of vincristine, there is a lack of specific preclinical research that has utilized this compound to investigate these effects. Preclinical models are essential for evaluating the efficacy and mechanisms of anti-angiogenic agents. cancernetwork.comoaepublish.com Future studies with Vincristine-d6 could provide valuable insights into whether the deuterated form offers any advantages in terms of anti-angiogenic activity or pharmacokinetic properties in this context.

Table 3: Investigated Anti-Angiogenic Mechanism of Vincristine

Target Molecule Effect of Vincristine Implication for Angiogenesis
HIF-1α Downregulation of protein levels Inhibition of pro-angiogenic gene transcription
VEGF Decreased mRNA expression Reduction of a key signaling molecule for angiogenesis

Data from studies on the non-deuterated form, vincristine.

Based on a comprehensive review of publicly available scientific literature, there is no information on the specific use of this compound in the preclinical pharmacological applications and models as outlined in the user's request.

Vincristine-d6 is a deuterated form of Vincristine. In preclinical and clinical research, deuterated compounds are most commonly utilized as internal standards for analytical methods, such as mass spectrometry. This allows for the precise quantification of the non-deuterated (or "light") form of the drug, in this case, Vincristine, in biological samples.

The pharmacological and cytotoxic effects attributed to this class of compounds are studied using the active pharmaceutical ingredient, Vincristine sulfate (B86663). The existing body of research focuses on Vincristine in the following areas:

In Vitro Studies: Investigations into cell proliferation, cytotoxicity, tubulin binding, and mechanisms of transport are conducted with Vincristine. researchgate.netnih.govnih.govlongdom.orgresearchgate.net These studies have established its method of action, which involves inhibiting microtubule formation, leading to cell cycle arrest and apoptosis. researchgate.netlongdom.org

In Vivo Models: Preclinical animal models, including xenografts, are used to study the efficacy, toxicity, and resistance mechanisms of Vincristine. nih.govnih.govmdpi.comyoutube.com Research in this area explores how tumors respond to Vincristine and the genetic or cellular factors that may lead to drug resistance. nih.govnih.govmdpi.com

While the pharmacological properties of Vincristine-d6 are presumed to be nearly identical to those of Vincristine, it is not the compound used in primary pharmacological research. Therefore, no data tables or detailed research findings specific to this compound in the requested pharmacological contexts can be provided. The scientific literature details these experiments with the non-deuterated compound, Vincristine.

Preclinical Pharmacological Applications and Models of Vincristine D6 Xsulfate

In Vivo Preclinical Models and Research Applications

Evaluation of Drug Interactions in Animal Models (e.g., P-gp inhibitors)

Vincristine (B1662923) is a well-established substrate for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in limiting the distribution and promoting the excretion of various drugs. nih.govresearchgate.net In preclinical animal models, the co-administration of Vincristine with P-gp inhibitors has been shown to significantly alter its pharmacokinetic profile, leading to increased systemic exposure and potentiation of its therapeutic effects, as well as heightened toxicity. These studies are critical in understanding and predicting potential drug-drug interactions in a clinical setting.

Animal models, particularly those with inherent or engineered P-gp deficiencies, have been instrumental in elucidating the impact of P-gp on Vincristine disposition. For instance, dogs with a naturally occurring mutation in the MDR1 (multidrug resistance 1) gene, which encodes for P-gp, exhibit increased sensitivity to P-gp substrates like Vincristine. nih.govvin.com These dogs experience more profound and prolonged central nervous system depression and are more susceptible to the neurotoxic and myelosuppressive effects of the drug. nih.gov This genetic model serves as a valuable in vivo tool to mimic the effects of potent P-gp inhibition.

In rodent models, the concurrent administration of P-gp inhibitors has demonstrated a marked impact on Vincristine's pharmacokinetics. For example, in rats, the use of a P-gp inhibitor can lead to decreased biliary clearance of P-gp substrates, resulting in higher plasma concentrations. nih.gov This is a critical finding as biliary excretion is a primary route of elimination for Vincristine. nih.gov Similarly, studies in mice with P-gp gene knockout have shown significantly increased brain accumulation of xenobiotics that are P-gp substrates, highlighting the transporter's role at the blood-brain barrier. mdpi.com

Furthermore, in vivo studies using tumor xenograft models in mice have shown that P-gp inhibitors can reverse Vincristine resistance. nih.govaacrjournals.org In these models, cancer cells that overexpress P-gp can effectively pump out Vincristine, rendering it less effective. The co-administration of a P-gp inhibitor can block this efflux mechanism, leading to increased intracellular accumulation of Vincristine within the tumor cells and restoring their sensitivity to the drug. mdpi.comnih.gov

The following table summarizes key findings from preclinical studies in animal models evaluating the interaction of Vincristine with P-gp inhibitors:

Animal ModelP-gp Inhibitor/ConditionKey FindingsReference
Dogs with MDR1 mutationGenetic P-gp deficiencyIncreased sensitivity to Vincristine-induced neurotoxicity and myelosuppression. nih.gov
RatsCo-administration of a P-gp inhibitorDecreased biliary clearance of P-gp substrates, leading to increased plasma concentrations. nih.gov
Mice (xenograft model)Co-administration of a P-gp inhibitorReversal of P-gp-mediated Vincristine resistance in tumors. nih.govaacrjournals.org
Mice (P-gp knockout)Genetic P-gp deficiencyIncreased brain accumulation of P-gp substrates. mdpi.com

These preclinical findings underscore the significant potential for drug-drug interactions involving Vincristine and P-gp inhibitors. The modulation of P-gp activity can have a profound impact on the safety and efficacy of Vincristine therapy.

Advanced Formulation and Stability Studies of Vincristine D6 Xsulfate for Research

Stability Assessment of Vincristine-d6 Preparations for Research Use

The stability of Vincristine-d6 xSulfate, a deuterated analog of the potent antineoplastic agent Vincristine (B1662923) Sulfate (B86663), is a critical parameter in preclinical research. Ensuring the integrity of the compound throughout experimental procedures is fundamental to the validity and reproducibility of research findings. Stability studies focus on how the chemical and physical properties of the molecule are maintained when exposed to various environmental factors, solvents, and storage containers typically used in a laboratory setting.

Chemical and Physical Stability in Various Solvents and Containers

The choice of solvent and container can significantly impact the stability of this compound in research preparations. As a proxy, studies on Vincristine Sulfate provide essential insights into the behavior of its deuterated form.

Solvent Effects: Vincristine Sulfate has demonstrated considerable stability in common parenteral solutions. When diluted in 0.9% Sodium Chloride Injection, its concentration remains stable for extended periods. For instance, one study found that vincristine diluted in 0.9% NaCl was stable for at least 31 days at both refrigerated (2-8°C) and room temperatures (15-25°C), with its concentration remaining within 99.18-102.76% of the initial value nih.gov. Another investigation confirmed that various concentrations of vincristine sulfate in 0.9% sodium chloride injection showed no unacceptable loss of concentration over a 9-day period, which included storage at 4°C and 23°C nih.gov. While aqueous solutions are common, organic solvents like dimethyl sulfoxide (B87167) (DMSO) are frequently used in in vitro research to prepare stock solutions. Although specific data on vincristine in DMSO is limited, general studies on compound stability in DMSO/water mixtures suggest that many compounds remain stable, though the reactivity of specific molecules like vincristine with DMSO over time should be considered liposomes.canih.gov.

Container Material and Adsorption: The interaction between the research preparation and its container is another crucial stability factor. Studies have compared the stability of vincristine sulfate in different types of containers, including glass and various plastics. The stability was found to be similar in glass containers and polyethylene (B3416737) (PE) bags over a 31-day period nih.gov. Other research has confirmed the chemical stability of vincristine infusions in polyolefin bags and polypropylene (B1209903) syringes for up to 84 days under both refrigerated and room temperature storage researchgate.net.

However, some studies indicate that certain plastic containers may pose a higher risk of degradation or adsorption. One comparative study found that Vincristine Sulfate was more stable in glass than in polyvinyl chloride (PVC) plastic containers, with the time to 90% potency (T90) in plastic being only 10 hours nih.gov. Adsorption to the container surface is a potential cause of concentration loss, particularly for dilute solutions. This phenomenon is influenced by the physicochemical properties of the drug and the surface characteristics of the plastic liposomes.caresearchgate.net. Therefore, for sensitive or long-term experiments, the use of glass or less reactive plastics like polypropylene and polyethylene is often recommended nih.gov.

Stability of Vincristine Sulfate in Various Containers
Container TypeSolventConcentrationStorage ConditionsObserved StabilityReference
Glass VialsConcentrate1 mg/mL & 5 mg/mL2-8°C & 15-25°CStable for at least 31 days nih.gov
Polyethylene (PE) Bags0.9% NaCl30 µg/mL2-8°C & 15-25°CStable for at least 31 days nih.gov
Polypropylene (PP) Syringes0.9% NaCl0.5 mg/20 mL & 2 mg/20 mLRefrigerated & Room Temp.Physically and chemically stable for 84 days researchgate.net
Polyolefin Bags0.9% NaCl0.05 mg/mLRefrigerated & Room Temp.Physically and chemically stable for 84 days researchgate.net
Polyvinyl Chloride (PVC) Bags5% DextroseNot SpecifiedRoom TemperatureLess stable than in glass (T90 = 10 hours) nih.gov

Influence of Temperature and Light on Vincristine-d6 Stability in Research Formulations

Temperature and light are critical environmental factors that can induce degradation of this compound. Understanding these influences is vital for defining appropriate storage and handling protocols in a research context.

Temperature: Vincristine Sulfate generally exhibits good stability at both refrigerated (typically 2-8°C) and controlled room temperatures (15-25°C) for significant durations. Multiple studies have demonstrated that vincristine solutions in 0.9% NaCl maintain their potency for weeks to months within this temperature range nih.govresearchgate.net. For instance, vials of vincristine injection (5 mg/5 mL) were found to be chemically stable for 28 days when stored at either refrigerated or room temperature researchgate.net. Another study involving admixtures in elastomeric pumps found that vincristine was stable for up to 14 days at 2-6°C followed by 7 days at 35°C, indicating robustness even at elevated temperatures for short periods nih.govnih.gov. This suggests that for typical in vitro and in vivo experimental timelines, temperature-induced degradation can be effectively minimized by adhering to standard refrigerated or room temperature storage.

Light Exposure: Vincristine is known to be sensitive to light, and decomposition can occur upon exposure bibliomed.org. Therefore, protection from light is a standard recommendation for both storage and handling. The manufacturer's information for Vincristine Sulfate Injection specifies that diluted solutions are stable for up to 24 hours when protected from light, but only for 8 hours under normal light at 25°C nih.gov. Research studies have often been conducted with light-protective measures. One study explicitly compared storage with and without light protection and found that original vials of vincristine were stable for 28 days regardless of light conditions, suggesting the primary container offers significant protection researchgate.net. However, when transferred to more transparent containers like infusion bags or syringes for experimental use, light protection becomes more critical. A study on admixtures in elastomeric pumps showed no degradation (<1% loss) after exposure to a standardized fluorescent light dose, though this was in the context of a multi-drug mixture nih.govnih.gov. For research involving Vincristine-d6, it is prudent to minimize light exposure at all stages of preparation and experimentation to prevent photochemical degradation and ensure the integrity of the test compound.

Development and Characterization of Novel Delivery Systems for Research Applications

To overcome challenges associated with conventional formulations, such as non-specific biodistribution and rapid clearance, advanced delivery systems for this compound are being explored in research. These systems, primarily liposomes and nanocarriers, aim to improve the pharmacokinetic profile, enhance stability, and enable controlled release of the drug in experimental models.

Liposomal and Nanocarrier Formulations for Vincristine-d6 Research

Encapsulating vincristine within lipid-based or polymeric nanostructures can dramatically alter its behavior in biological systems, offering significant advantages for research applications.

Liposomal Formulations: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophilic drugs like Vincristine Sulfate within their aqueous core. Research has focused on optimizing lipid composition to enhance drug retention and circulation time. Formulations using lipids like sphingomyelin (B164518) (SM) and cholesterol (Chol) have shown superior stability and drug retention compared to those made with distearoylphosphatidylcholine (DSPC) nih.gov. The inclusion of polyethylene glycol (PEG) on the liposome (B1194612) surface (PEGylation) further extends circulation half-life nih.govtandfonline.com. A significant advancement in liposomal technology is the use of active loading methods, such as creating a transmembrane pH gradient, which can achieve near 100% drug encapsulation efficiency liposomes.canih.gov. Research has also explored immunoliposomes, which are surface-modified with antibodies to target specific cells or tissues, thereby enhancing site-specific delivery in experimental cancer models nih.gov.

Nanocarrier Formulations: Beyond liposomes, a variety of other nanocarriers are under investigation for vincristine delivery. These include:

Polymeric Nanoparticles: Biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA) and chitosan (B1678972) have been used to create nanoparticles for vincristine encapsulation. These systems can be engineered for controlled release and can be surface-modified with targeting ligands, such as folic acid, to enhance uptake by specific cancer cells nih.govnmb-journal.comacs.org.

Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer advantages like high stability and the potential for controlled release nih.govbibliomed.org.

Hybrid Nanoparticles: More complex systems, such as lipid-polymer hybrid nanocarriers, have been developed to co-deliver vincristine with other agents to achieve synergistic effects in research models nih.govnih.gov. Light-responsive systems incorporating drug-conjugated gold nanoparticles within liposomes have also been designed to trigger drug release upon external stimulation nih.gov.

Overview of Advanced Delivery Systems for Vincristine Research
Delivery SystemKey ComponentsLoading MethodKey Research FeaturesReference
LiposomesSphingomyelin, Cholesterol, PEG-DSPEActive (pH or ion gradient)High encapsulation efficiency, prolonged circulation, enhanced stability nih.govresearchgate.nettandfonline.com
ImmunoliposomesLipids, PEG, Anti-HER2 scFvActive LoadingTargeted delivery to specific cell surface receptors nih.gov
Polymeric NanoparticlesPLGA-PEG, ChitosanNot SpecifiedpH-sensitive release, targeting via ligands (folic acid) nih.govacs.org
Solid Lipid Nanoparticles (SLNs)Solid lipids (e.g., Dextran Sulfate Complex)Not SpecifiedImproved brain delivery in experimental models nih.gov
Light-Responsive Hybrid NanocarriersLiposomes, Gold NanoparticlesElectrostatic ConjugationControlled release triggered by UV light exposure nih.gov

In Vitro and In Vivo Stability of Vincristine-d6 in Advanced Formulations for Research

A primary goal of advanced formulations is to protect the encapsulated drug from degradation, thereby enhancing its stability both on the shelf and within biological systems.

In Vitro Stability: The stability of vincristine in advanced formulations is markedly improved compared to free drug solutions. A study developing a single-vial liposomal vincristine formulation based on sphingomyelin/cholesterol showed significantly reduced degradation during storage. The degradation was only 2.9% after 12 months at 2–8°C, compared to 8.2% in just one month for a generic liposomal formulation researchgate.netnih.govtandfonline.com. The choice of lipid composition is crucial; sphingomyelin-cholesterol liposomes demonstrate substantially higher in vitro stability and drug retention than those based on DSPC nih.gov. In vitro release studies, which simulate physiological conditions, show that these optimized liposomes exhibit a slow and sustained release of the drug over time researchgate.netnih.gov. For example, the in vitro release of vincristine from DSPC/Cholesterol liposomes is significantly slower than from egg phosphatidylcholine (EPC)/Cholesterol liposomes, a difference attributed to the enhanced stability of the transmembrane pH gradient in the former liposomes.ca.

In Vivo Stability: In vivo, stability is often measured by the drug's plasma half-life and the extent to which it remains encapsulated while in circulation. Liposomal encapsulation dramatically increases the in vivo stability and circulation time of vincristine. Pharmacokinetic studies in rats demonstrated that the half-life of vincristine in a sphingomyelin/cholesterol/PEG liposome could be as high as 22.7 hours, compared to just 11.1 hours for a generic liposomal version and significantly less for the free drug researchgate.netnih.govtandfonline.com. Similarly, another study in rats showed that the half-life of liposome-encapsulated vincristine was 18.5 hours nih.gov. This prolonged circulation is a direct result of the stable retention of the drug within the nanocarrier. Studies have shown that optimized liposomes can retain 70-75% of the encapsulated vincristine after 24 hours in circulation in mice liposomes.ca. This enhanced stability ensures that more of the intact drug is available to reach the target site.

Research into Controlled Release and Biodistribution in Experimental Systems

Advanced delivery systems are designed not only to protect the drug but also to control its release and alter its distribution throughout the body, directing it towards target tissues and away from healthy ones.

Controlled Release: The release of vincristine from nanocarriers can be controlled by the formulation's design. Many liposomal and nanoparticle systems provide sustained release, where the drug slowly leaches out of the carrier over time as it circulates in the body or after it has accumulated in a target tissue nih.govfrontiersin.org. This prolonged exposure can be beneficial for cell-cycle specific agents like vincristine liposomes.ca. More advanced "smart" nanocarriers are being researched to provide triggered release in response to specific stimuli. For example, pH-sensitive polymeric nanoparticles have been designed to release vincristine more rapidly in the acidic microenvironment of a tumor acs.org. Another novel approach involves light-responsive hybrid nanocarriers, where vincristine-conjugated gold nanoparticles are encapsulated in liposomes. Exposing the tumor site to UV light triggers a rapid, localized release of the drug nih.gov.

Biodistribution in Experimental Systems: The biodistribution of vincristine is drastically altered when administered via a nanocarrier. Conventional vincristine is cleared rapidly from the plasma and widely distributed to various tissues nih.gov. In contrast, liposomal and nanocarrier formulations remain in the circulation for much longer periods. This prolonged circulation, combined with the nanocarrier's size (typically ~100 nm), allows them to take advantage of the enhanced permeability and retention (EPR) effect in tumors. The leaky vasculature and poor lymphatic drainage of solid tumors allow these nanoparticles to extravasate and accumulate preferentially at the tumor site nih.gov.

Biodistribution studies in animal models consistently demonstrate this phenomenon. In mice bearing solid tumors, liposomal vincristine resulted in dramatically improved and prolonged tumor exposure to the drug. The area under the curve (AUC) for liposomal vincristine in tumor tissue was 4- to 13-fold larger than that for the free drug nih.gov. This increased accumulation at the tumor site is directly linked to the enhanced efficacy observed with these advanced formulations liposomes.canih.gov. By modifying the biodistribution, nanocarriers increase the amount of drug delivered to the target while potentially reducing its exposure to sensitive tissues, a key strategy explored in preclinical research.

Computational and Theoretical Research on Vincristine D6 Xsulfate

Molecular Docking and Dynamics Simulations of Vincristine-d6 Interactions

Molecular docking and dynamics simulations are instrumental in visualizing and quantifying the interactions between a ligand, such as Vincristine-d6, and its protein target. These techniques can predict binding modes, estimate binding affinities, and analyze the stability of the resulting complex over time.

The primary target of vincristine (B1662923) is the tubulin protein. By binding to tubulin, vincristine inhibits the assembly of microtubules, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells nih.gov. Molecular docking studies on the non-deuterated vincristine have elucidated its binding site at the interface between α- and β-tubulin dimers mdpi.comnih.gov.

Computational simulations indicate that vincristine lodges in the vinca (B1221190) domain of β-tubulin, a site distinct from other tubulin-binding agents like colchicine and paclitaxel nih.gov. The binding is characterized by a network of interactions, including hydrogen bonds and hydrophobic contacts. For instance, the indole-skeleton of vincristine has been shown to form a hydrogen bond with the amino acid residue ASN329 and a π-σ conjugation with PRO325 mdpi.com.

Table 1: Key Interacting Residues in Vincristine-Tubulin Binding (Based on non-deuterated vincristine studies)
Interacting ResidueTubulin SubunitType of InteractionReference
ASN329β-tubulinHydrogen Bond mdpi.com
PRO325β-tubulinπ-σ Conjugation mdpi.com
LYS254β-tubulinSalt Bridge mdpi.com
ALA250β-tubulinHydrogen Bond mdpi.com

The three-dimensional conformation of a drug is critical for its biological activity. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. Deuteration can influence the conformational landscape of a molecule, although the effects are generally subtle.

For a large and complex molecule like vincristine, these subtle changes could collectively influence its ability to adopt the optimal conformation for binding to tubulin. Molecular dynamics (MD) simulations are the ideal computational tool to explore this. An MD simulation of Vincristine-d6 would model the atomic movements over time, providing a detailed picture of its dynamic behavior and conformational flexibility. By comparing these simulations to those of non-deuterated vincristine, researchers could identify any significant shifts in the conformational ensemble that might arise from deuteration. Such studies could be further enhanced by integrating experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) nih.govnih.govlivecomsjournal.orgchemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Deuterated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find mathematical relationships between the chemical structure of a series of compounds and their biological activity nih.govwikipedia.org. These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR models for deuterated vincristine analogs are readily available in the literature, models have been developed for other tubulin inhibitors and vinca alkaloid analogs nih.govnih.govresearchgate.net. These studies typically use a range of molecular descriptors, such as steric, electronic, and hydrophobic properties, to build a predictive model. For example, a 3D-QSAR study on quinoline derivatives as tubulin inhibitors identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as crucial for activity nih.gov.

To develop a QSAR model for deuterated vincristine analogs, one would first need to synthesize a series of these compounds with deuterium (B1214612) placed at various positions and measure their biological activity (e.g., inhibition of tubulin polymerization or cytotoxicity). Computational software would then be used to calculate a wide array of molecular descriptors for each analog. Statistical methods, such as partial least squares (PLS) regression, would be employed to create a model correlating these descriptors with the observed activity mdpi.com.

A key aspect would be to include descriptors that can capture the effects of deuteration. These might include parameters related to bond vibrational frequencies, zero-point energies, or quantum chemical descriptors that are sensitive to isotopic substitution. Such a model could help in the rational design of new deuterated analogs with potentially improved therapeutic properties.

Isotope Effect Analysis in Reaction Mechanisms and Metabolic Pathways

The most significant impact of deuterium substitution on a drug molecule is often seen in its metabolic profile, a phenomenon known as the kinetic isotope effect (KIE) wikipedia.org. The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.org. Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly for the deuterated compound researchgate.net.

Vincristine is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by the CYP3A4 and CYP3A5 isozymes nih.govclinpgx.org. Studies have shown that CYP3A5 is particularly efficient at metabolizing vincristine to its major metabolite, M1 clinpgx.orgresearchgate.net. This metabolic process involves oxidation, which often requires the cleavage of C-H bonds.

By strategically placing deuterium atoms at sites on the vincristine molecule that are susceptible to CYP-mediated metabolism ("metabolic soft spots"), the rate of metabolic breakdown can be reduced nih.gov. This is a direct consequence of the KIE. A slower rate of metabolism can lead to several potential pharmacokinetic advantages, including:

Increased plasma half-life of the drug.

Higher systemic exposure (Area Under the Curve, AUC).

Reduced formation of certain metabolites, which may be inactive or associated with toxicity nih.gov.

Theoretical analysis of the KIE for Vincristine-d6 would involve identifying the specific sites of metabolism on the molecule. Computational tools can predict sites of metabolism, and this can be confirmed experimentally. Once these sites are known, the magnitude of the KIE can be estimated. For P450-catalyzed reactions, deuterium KIEs can vary significantly depending on the specific reaction mechanism, but they are often substantial enough to alter the pharmacokinetic profile of a drug nih.govnih.gov.

Table 2: Theoretical Impact of Deuteration on Vincristine Metabolism
Metabolic ParameterExpected Effect in Vincristine-d6Underlying PrincipleReference
Rate of CYP3A-mediated oxidationDecreasedKinetic Isotope Effect (KIE) nih.govnih.gov
Plasma ClearanceReducedSlower metabolism
Biological Half-lifeIncreasedSlower elimination
Metabolite FormationPotentially altered profile/reduced rateMetabolic switching and KIE nih.gov

Future Research Directions for Vincristine D6 Xsulfate

Exploration of New Deuteration Strategies and Positions for Enhanced Research Utility

The strategic placement of deuterium (B1214612) atoms on the vincristine (B1662923) molecule can significantly alter its metabolic stability and create unique tools for research. Future exploration in this area will focus on moving beyond simple mass-tagging to creating a panel of Vincristine-d6 isotopologues, each designed for a specific research purpose.

One primary avenue of research involves "precision deuteration" at sites known to be susceptible to metabolic modification. nih.gov Vincristine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A5. core.ac.uknih.govnih.gov By selectively replacing hydrogen with deuterium at these "soft spots," the carbon-deuterium bond's greater strength can slow down metabolism at that specific position. nih.gov This strategy could be used to generate versions of Vincristine-d6 with tailored pharmacokinetic profiles. For instance, blocking a major metabolic pathway could help researchers isolate and study the activity of minor or previously unknown metabolic pathways.

Another strategy is to place deuterium atoms on parts of the molecule that are crucial for its binding to tubulin, its primary cellular target. nih.gov While not intended to enhance therapeutic efficacy, this could provide a more stable research probe for in vitro binding assays or structural biology studies, such as co-crystallography with tubulin. The reduced rate of any potential epimerization or degradation at the binding site would ensure greater homogeneity of the compound during complex and lengthy experiments.

Future research could systematically synthesize and evaluate different deuteration patterns to create a library of Vincristine-d6 compounds. The utility of these compounds would be assessed based on their metabolic stability in human liver microsomes and their precision in various research applications.

Table 1: Potential Deuteration Strategies and Research Applications

Deuteration Position Strategy Primary Goal Potential Research Application
Metabolic "Soft Spots" Slow metabolic breakdown at specific sites. nih.gov Isolate and study minor metabolic pathways; create a more stable compound for prolonged in vitro experiments.
Tubulin-Binding Domain Increase stability at the target-binding site. Serve as a stable probe for biophysical assays (e.g., surface plasmon resonance) and structural biology studies.

| Non-Metabolic/Binding Sites | Serve purely as a stable isotope label (SIL). | Act as an internal standard for highly accurate quantification of non-deuterated vincristine in pharmacokinetic studies. researchgate.netsigmaaldrich.com |

Integration of Multi-Omics Data with Vincristine-d6 Pharmacokinetic and Metabolic Studies

The integration of multi-omics data with pharmacokinetic (PK) and metabolic studies of Vincristine-d6 offers a powerful approach to understanding the system-wide effects of the drug and the sources of inter-individual variability. nih.govnih.gov Vincristine-d6, with its utility as a precise tool for quantifying drug and metabolite concentrations, can serve as the anchor for these complex, data-rich investigations.

A key future direction is to combine detailed Vincristine-d6 PK profiles with genomic data, particularly focusing on polymorphisms in the CYP3A5 gene, which is known to be a major factor in vincristine metabolism. nih.govresearchgate.net By using Vincristine-d6 as an internal standard for quantifying the parent drug and its primary M1 metabolite, researchers can obtain highly accurate metabolic ratios. nih.gov Correlating these precise ratios with the CYP3A5 genotype of patients or in preclinical models can elucidate the functional impact of genetic variations on drug disposition.

Beyond genomics, integrating metabolomics can provide a snapshot of the biochemical state of cells or patients and how it is perturbed by vincristine. nih.govresearchgate.net Studies have already used metabolomics to identify biomarkers for vincristine-induced peripheral neuropathy. nih.govresearchgate.net By using Vincristine-d6 in such studies, researchers can more accurately correlate specific drug exposure levels with downstream metabolic shifts, potentially uncovering new mechanisms of toxicity or efficacy.

Furthermore, combining transcriptomics and proteomics with Vincristine-d6 exposure data can reveal how the drug alters gene expression and protein networks. This could identify pathways involved in drug resistance or sensitivity. nih.gov For example, analyzing the transcriptome of cancer cell lines after treatment could identify upregulated efflux pumps or altered microtubule-associated proteins, providing a clearer picture of the cellular response to a precisely quantified drug challenge. Such multi-omics approaches promise to bridge the gap from genotype to phenotype, providing a holistic view of the drug's interaction with a biological system. nih.gov

Advanced Imaging Techniques for Tracing Vincristine-d6 Distribution in Preclinical Models

Visualizing the journey of a drug through an organism is crucial for understanding its efficacy and potential toxicities. Vincristine-d6 is uniquely suited for use with advanced, non-radioactive imaging techniques that can detect the deuterium label. Future research will focus on adapting and applying these methods to trace the distribution of Vincristine-d6 in preclinical models with high spatial and temporal resolution.

A highly promising technique is Deuterium Metabolic Imaging (DMI), a magnetic resonance imaging (MRI)-based method that can visualize the distribution of deuterium-labeled compounds in vivo. nih.govyoutube.commdpi.com While often used to trace metabolic pathways with compounds like deuterated glucose or water, the principle can be extended to track the drug itself. nih.govbiorxiv.orgnih.gov By administering Vincristine-d6, researchers could potentially generate 3D maps of where the drug accumulates in a tumor versus healthy tissues, such as peripheral nerves. This could provide invaluable insights into why certain tissues are more susceptible to toxicity. DMI offers the advantage of being non-invasive and providing excellent anatomical context for the distribution signal. mdpi.com

Another powerful technique is Mass Spectrometry Imaging (MSI). MSI analyzes the molecular content of a thin tissue section, creating a map of the spatial distribution of specific molecules based on their mass-to-charge ratio. Because Vincristine-d6 has a distinct mass from its endogenous counterparts and other metabolites, it can be clearly identified and mapped by MSI. This technique can achieve very high spatial resolution, potentially allowing for the visualization of drug distribution within different regions of a tumor or even at the subcellular level. researchgate.net

Table 2: Comparison of Advanced Imaging Techniques for Vincristine-d6

Imaging Technique Principle Advantages for Vincristine-d6 Tracking Limitations
Deuterium MRI (DMI) Detects the magnetic resonance signal from deuterium nuclei. nih.govyoutube.com Non-invasive, whole-body imaging, provides anatomical context. Lower sensitivity and spatial resolution compared to MSI.
Mass Spectrometry Imaging (MSI) Measures mass-to-charge ratio of molecules across a tissue section. researchgate.net High sensitivity and specificity, high spatial resolution, no specific labeling needed beyond deuteration. Invasive (requires tissue sections), not a live imaging technique.

| Super-Resolution Microscopy | Advanced light microscopy techniques that bypass the diffraction limit. nih.gov | Potential for subcellular localization if a suitable fluorescent tag is added to Vincristine-d6. | Requires modification of the drug molecule with a fluorophore, limited tissue penetration. |

Development of High-Throughput Screening (HTS) Assays Incorporating Vincristine-d6 for Mechanistic Insights

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of thousands of compounds. bmglabtech.comwikipedia.org Incorporating Vincristine-d6 into HTS assays can provide more robust and mechanistically informative screening platforms.

One future direction is the use of Vincristine-d6 in HTS assays designed to identify modulators of vincristine's activity. For example, in a screen for compounds that overcome vincristine resistance, the metabolic stability of Vincristine-d6 could be an advantage. In prolonged cell-based assays, a less stable compound might be depleted, confounding the results. The deuterated version would provide a more constant drug exposure over the course of the experiment, leading to more reliable and reproducible data.

Furthermore, Vincristine-d6 can be leveraged in mass spectrometry-based HTS platforms. These platforms can directly measure the amount of drug inside cells. A screen could be designed to identify inhibitors of efflux pumps (like P-glycoprotein) by measuring the intracellular accumulation of Vincristine-d6. Cells would be treated with a library of test compounds followed by a standard dose of Vincristine-d6. An increase in the intracellular Vincristine-d6 signal, as measured by rapid mass spectrometry, would indicate that the test compound has successfully blocked the drug's removal from the cell.

This approach could also be used for mechanistic studies, such as target engagement assays. By developing methods to separate tubulin-bound from unbound Vincristine-d6, an HTS assay could screen for compounds that interfere with this interaction. The precise quantification afforded by the stable isotope label would be critical for the accuracy of such an assay. nih.gov These HTS applications would transform Vincristine-d6 from a simple internal standard into an active tool for discovering new biological mechanisms and therapeutic strategies. ewadirect.comnih.gov

Table of Compounds

Compound Name
Vincristine-d6 xSulfate
Vincristine
Tubulin

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Vincristine-d6 xSulfate, and how do they differ from those used for non-deuterated Vincristine Sulfate?

  • Methodological Answer : Characterization typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic purity and structural integrity. Deuterated compounds like this compound require adjustments in solvent systems (e.g., deuterated solvents for NMR) to avoid signal interference. USP monographs for Vincristine Sulfate (e.g., USP 30) outline baseline protocols for non-deuterated forms, which can be adapted with deuterium-specific validation parameters, such as isotopic abundance thresholds ≥98% .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should follow ICH Q1A guidelines, incorporating forced degradation (e.g., thermal, photolytic, and hydrolytic stress) and monitored via HPLC-MS. Comparative tables should track degradation products against non-deuterated analogs, noting deuterium’s impact on bond dissociation energies. Accelerated stability testing at 40°C/75% RH over 6 months is recommended, with data analyzed using Arrhenius kinetics to predict shelf life .

Q. What criteria define the appropriate use of this compound as an internal standard in pharmacokinetic assays?

  • Methodological Answer : The compound must exhibit identical chromatographic behavior to the analyte (Vincristine Sulfate) but distinct mass-to-charge ratios. Method validation should include specificity, linearity (1–100 ng/mL range), and precision (CV ≤15%). Cross-validation with non-deuterated standards ensures minimal matrix effects in biological samples (e.g., plasma), as per FDA Bioanalytical Method Validation guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Methodological Answer : Discrepancies often arise from cytochrome P450 isoform specificity. Use hepatic microsomal assays (human/rat) to identify metabolic pathways, followed by in vivo tracer studies with LC-MS/MS. Data normalization to account for deuterium isotope effects (e.g., slower metabolism due to C-D bond stability) is critical. Iterative analysis using Bayesian statistics can reconcile differences, as outlined in pharmacometric modeling frameworks .

Q. What experimental strategies optimize the synthesis of this compound while minimizing isotopic dilution?

  • Methodological Answer : Deuterium incorporation via catalytic exchange (e.g., using D2O and Pd/C) requires strict anhydrous conditions to prevent back-exchange. Reaction monitoring via FT-IR and NMR ensures site-specific deuteration at the six target positions. Post-synthesis purification via preparative HPLC with deuterated mobile phases maintains isotopic fidelity. Yield and purity data should be cross-referenced with USP-grade Vincristine Sulfate benchmarks .

Q. How do researchers validate the biological equivalence of this compound in preclinical toxicity models compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct comparative toxicity studies in rodent models, focusing on neurotoxicity (dose-limiting side effect of Vincristine). Use histopathological scoring for axonal degeneration and LC-MS/MS to quantify tissue distribution. Equivalence is established if 90% confidence intervals for deuterated vs. non-deuterated AUC0–24 and Cmax ratios fall within 80–125%, per EMA bioequivalence guidelines. Statistical power analysis (n ≥ 8/group) ensures robustness .

Data Analysis & Contradiction Management

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound combination therapy trials?

  • Methodological Answer : Apply mixed-effects models to account for inter-patient variability and treatment interactions. Sensitivity analyses should test assumptions about deuterium’s role in drug-drug interactions (e.g., with antiretroviral agents). Contradictions in tumor response rates (RECIST criteria) may require re-stratification by metabolic genotype (CYP3A4/5 polymorphisms), as detailed in adaptive clinical trial designs .

Q. How can researchers ensure reproducibility in this compound bioanalytical assays across multi-center studies?

  • Methodological Answer : Implement standardized SOPs with cross-lab validation, including blinded QC samples. Use consensus reference materials (e.g., NIST-traceable standards) and harmonized LC-MS parameters (e.g., collision energy, column lot). Data from participating labs should undergo meta-analysis using random-effects models to quantify inter-lab variance, with discrepancies addressed via iterative method refinement .

Guidance for Research Question Formulation

  • FINER Criteria : Ensure questions are Feasible (e.g., access to deuterated precursors), Interesting (novel isotope effects), Novel (unexplored pharmacokinetic interactions), Ethical (alignment with 3R principles in animal studies), and Relevant (applicability to oncology drug development) .
  • PICO Framework : Define Population (e.g., pediatric vs. adult models), Intervention (dose-ranging), Comparison (non-deuterated controls), and Outcome (e.g., reduced neurotoxicity) to structure hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.